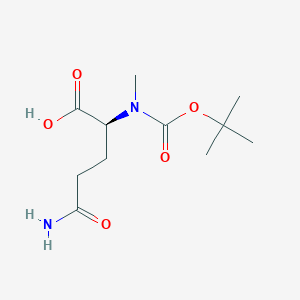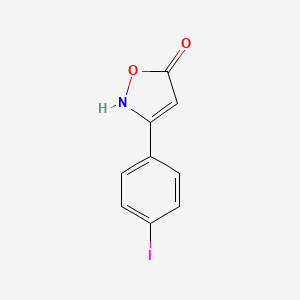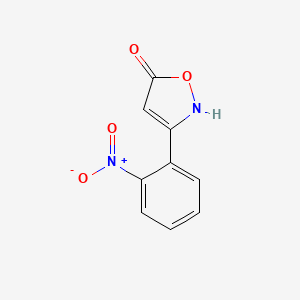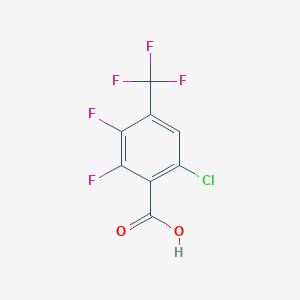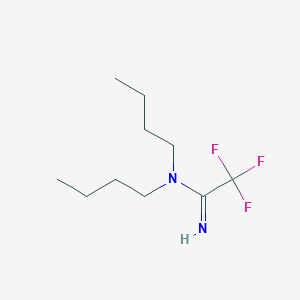
2-(tert-Butyl)-6-(trifluoromethyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(tert-Butyl)-6-(trifluoromethyl)pyridine is an organic compound that features a pyridine ring substituted with a tert-butyl group at the 2-position and a trifluoromethyl group at the 6-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-Butyl)-6-(trifluoromethyl)pyridine typically involves the introduction of the tert-butyl and trifluoromethyl groups onto a pyridine ring. One common method is the radical trifluoromethylation of pyridine derivatives. This process can be catalyzed by copper and involves the use of tert-butyl 2-(trifluoromethyl)sulfonyl)hydrazine-1-carboxylate as a trifluoromethylation reagent .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale radical trifluoromethylation reactions under controlled conditions to ensure high yield and purity. The use of copper catalysts and readily accessible reagents makes this method practical and economically viable .
Analyse Des Réactions Chimiques
Types of Reactions
2-(tert-Butyl)-6-(trifluoromethyl)pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can be used to modify the pyridine ring or the substituents.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl or trifluoromethyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce a variety of functionalized pyridine derivatives .
Applications De Recherche Scientifique
2-(tert-Butyl)-6-(trifluoromethyl)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules for pharmaceutical research.
Industry: The compound is used in the production of agrochemicals and materials with specific properties
Mécanisme D'action
The mechanism of action of 2-(tert-Butyl)-6-(trifluoromethyl)pyridine involves its interaction with molecular targets and pathways within biological systems. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, making it more effective in crossing biological membranes and reaching its target sites. The tert-butyl group can provide steric hindrance, influencing the compound’s binding affinity and selectivity for specific targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(tert-Butyl)-4-(trifluoromethyl)pyridine
- 2-(tert-Butyl)-5-(trifluoromethyl)pyridine
- 2-(tert-Butyl)-3-(trifluoromethyl)pyridine
Uniqueness
2-(tert-Butyl)-6-(trifluoromethyl)pyridine is unique due to the specific positioning of the tert-butyl and trifluoromethyl groups on the pyridine ring. This positioning can significantly influence the compound’s chemical reactivity and biological activity compared to its isomers. The combination of these substituents can enhance the compound’s stability, lipophilicity, and overall effectiveness in various applications .
Propriétés
Formule moléculaire |
C10H12F3N |
|---|---|
Poids moléculaire |
203.20 g/mol |
Nom IUPAC |
2-tert-butyl-6-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C10H12F3N/c1-9(2,3)7-5-4-6-8(14-7)10(11,12)13/h4-6H,1-3H3 |
Clé InChI |
YAJMMCMMKZYNLO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=NC(=CC=C1)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


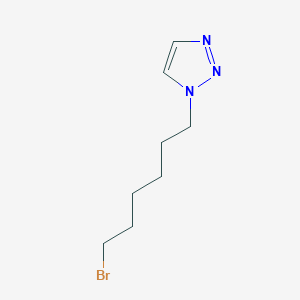


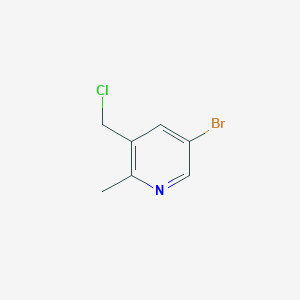

![6-Chloro-1,4-dioxaspiro[4.4]nonane](/img/structure/B11925760.png)


